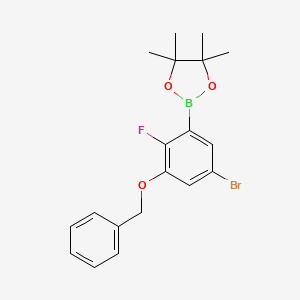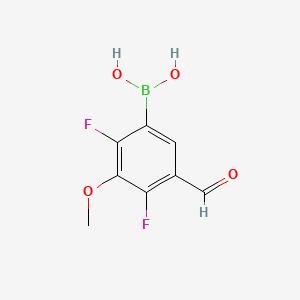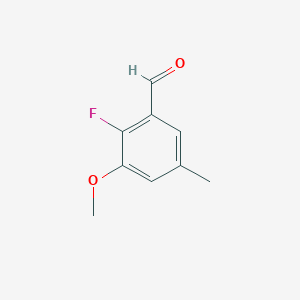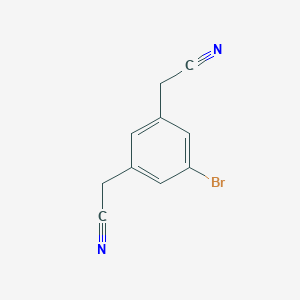
1,3-Biscyanomethyl-5-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two acetonitrile groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile typically involves the bromination of 1,3-phenylenediacetonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine atom and acetonitrile groups play a crucial role in its reactivity and interactions. Specific details about its molecular targets and pathways are often studied in the context of its applications .
Vergleich Mit ähnlichen Verbindungen
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile can be compared with similar compounds such as:
2,2’-(4,6-Dibromo-1,3-phenylene)diacetonitrile: This compound has two bromine atoms attached to the phenylene ring, making it more reactive in certain chemical reactions.
1,3-Benzenediacetonitrile: This compound lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H7BrN2 |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
2-[3-bromo-5-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2 |
InChI-Schlüssel |
RIMDRVCKJYDYER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CC#N)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



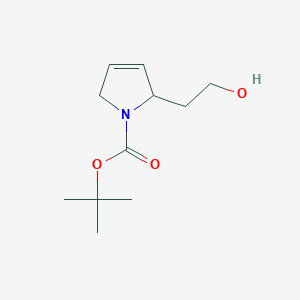
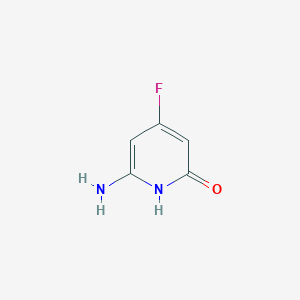
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)



